molecular formula C6H6ClNO3S B3050348 3-Chloro-4-hydroxybenzenesulfonamide CAS No. 25319-97-5

3-Chloro-4-hydroxybenzenesulfonamide

Cat. No. B3050348
CAS RN: 25319-97-5
M. Wt: 207.64 g/mol
InChI Key: VFNZRQFARUGWSR-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-hydroxybenzenesulfonamide is 1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) . This indicates the molecular structure and the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxybenzenesulfonamide is a powder that is stored at room temperature . It has a melting point range of 196-199 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Characterization

  • 3-Chloro-4-hydroxybenzenesulfonamide has been utilized in various chemical syntheses, like the formation of N-aryl-hydroxybenzenesulfonamide derivatives. These compounds were created for potential applications as fasciolicides, highlighting the versatility of 3-Chloro-4-hydroxybenzenesulfonamide in chemical synthesis (Shen Jun-ju, 2004).

Antitumor Applications

  • Research has shown the application of related sulfonamides in antitumor activities. For instance, compounds from sulfonamide-focused libraries were evaluated for antitumor effects, with some advancing to clinical trials due to their potential as cell cycle inhibitors in cancer therapy (Owa et al., 2002). This suggests a potential area of exploration for 3-Chloro-4-hydroxybenzenesulfonamide in cancer research.

Antibacterial Activity

  • Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides, a compound related to 3-Chloro-4-hydroxybenzenesulfonamide, have demonstrated antibacterial activity against various strains of anaerobic Gram-positive bacteria (Sławiński et al., 2013). This indicates the potential use of 3-Chloro-4-hydroxybenzenesulfonamide in developing new antibacterial agents.

Pharmacological Research

  • Related compounds to 3-Chloro-4-hydroxybenzenesulfonamide, such as dibenzensulfonamides, have been investigated for their anticancer effects through apoptosis and autophagy pathways. They also exhibited significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential in pharmacological research (Gul et al., 2018).

Environmental Applications

  • In environmental science, studies have utilized related compounds for assessing advanced oxidation processes in air treatment applications, such as the mass transfer enhancement in compact chemical scrubbers. This indicates potential environmental applications for 3-Chloro-4-hydroxybenzenesulfonamide in pollution control technologies (Biard et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-4-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNZRQFARUGWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307739
Record name 3-chloro-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxybenzenesulfonamide

CAS RN

25319-97-5
Record name NSC194871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-hydroxybenzene-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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